molecular formula C11H9ClN2O B7505581 6-Chloro-2-methylquinoline-3-carboxamide

6-Chloro-2-methylquinoline-3-carboxamide

Cat. No. B7505581
M. Wt: 220.65 g/mol
InChI Key: BIBSOMAPDHUIFF-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-3-carboxamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that belongs to the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

6-Chloro-2-methylquinoline-3-carboxamide has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 6-Chloro-2-methylquinoline-3-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-3-carboxamide is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling pathways. Additionally, 6-Chloro-2-methylquinoline-3-carboxamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects
6-Chloro-2-methylquinoline-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of chronic inflammation. Additionally, 6-Chloro-2-methylquinoline-3-carboxamide has been shown to reduce the levels of reactive oxygen species, which are involved in the development of oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Chloro-2-methylquinoline-3-carboxamide is its ability to exhibit potent antitumor activity against a variety of cancer cell lines. Additionally, it has been shown to exhibit antimicrobial, anti-inflammatory, and analgesic effects, making it a potential candidate for the development of new therapeutics. However, one of the major limitations of 6-Chloro-2-methylquinoline-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 6-Chloro-2-methylquinoline-3-carboxamide. One area of research is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 6-Chloro-2-methylquinoline-3-carboxamide, which could lead to the development of more targeted and effective therapeutics. Finally, studies are needed to investigate the potential use of 6-Chloro-2-methylquinoline-3-carboxamide in combination with other drugs, which could enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 6-Chloro-2-methylquinoline-3-carboxamide involves the reaction of 6-chloro-2-methylquinoline with cyanamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

properties

IUPAC Name

6-chloro-2-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-6-9(11(13)15)5-7-4-8(12)2-3-10(7)14-6/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSOMAPDHUIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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